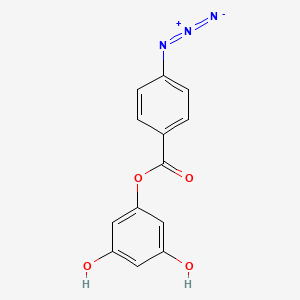![molecular formula C12H13N3O B14204478 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine CAS No. 831218-48-5](/img/structure/B14204478.png)
5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a benzyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-1,2,4-triazine with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The benzyloxy group in this compound can undergo oxidation reactions to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mécanisme D'action
The mechanism of action of 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound features a similar triazine ring but with different substituents, leading to different chemical and biological properties.
(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol: This compound has a similar benzyloxy group but a different core structure, which affects its reactivity and applications.
Uniqueness: 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both a benzyloxy group and a methyl group on the triazine ring allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
831218-48-5 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
6-methyl-5-(phenylmethoxymethylidene)-2H-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O/c1-10-12(13-9-14-15-10)8-16-7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,13,14) |
Clé InChI |
GJLGUCOQZPVVPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC=NC1=COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
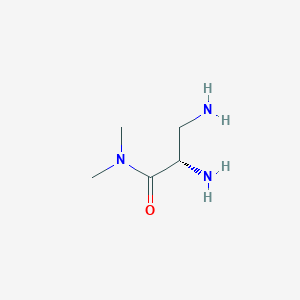
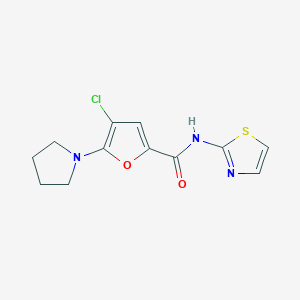
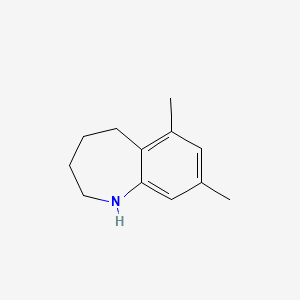
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
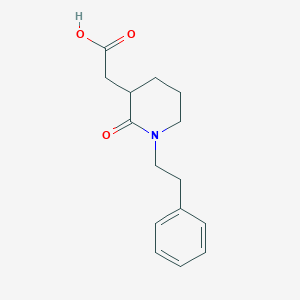
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)

![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)

